Manganese(II) sulfate pentahydrate

描述

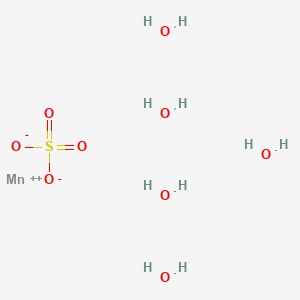

Manganese(II) sulfate pentahydrate (MnSO₄·5H₂O) is a hydrated inorganic salt characterized by its pale pink crystalline structure. It is a critical source of manganese(II) ions in industrial, agricultural, and laboratory settings.

科学研究应用

Agricultural Applications

Manganese(II) sulfate pentahydrate is widely used in agriculture due to its role as a micronutrient essential for plant growth. It helps in:

- Correcting Manganese Deficiencies : Manganese is crucial for photosynthesis and enzyme function in plants. Deficiencies can lead to symptoms like interveinal chlorosis in leaves.

- Soil Amendment : The application of manganese sulfate improves soil fertility, particularly in acidic soils where manganese availability is low .

Case Study: Manganese Deficiency in Crops

A study conducted on soybean crops showed that the application of manganese sulfate pentahydrate significantly improved plant health and yield. The treated plots exhibited reduced leaf chlorosis and increased pod formation compared to untreated control groups.

Industrial Applications

This compound finds extensive use in various industrial processes:

- Manufacturing of Batteries : It is a precursor for electrolytic manganese dioxide (EMD), which is used in dry-cell batteries. EMD is produced through the electrolysis of manganese sulfate solutions .

- Pigments and Dyes : The compound acts as a drying agent in paints and varnishes, enhancing color stability and drying time .

- Catalyst Production : It serves as a catalyst in the synthesis of fatty acids and other organic compounds .

Data Table: Industrial Uses of this compound

| Application | Description |

|---|---|

| Battery Manufacturing | Precursor for electrolytic manganese dioxide |

| Paints and Varnishes | Acts as a drying agent |

| Catalyst for Synthesis | Used in the production of synthetic fatty acids |

Health Sciences

In health sciences, manganese is recognized for its biological significance:

- Nutritional Supplement : this compound is utilized as a dietary supplement to prevent deficiencies that can lead to skeletal abnormalities and impaired growth .

- Toxicology Studies : Research on the toxicological effects of manganese compounds has been conducted to evaluate their safety for human consumption. Studies indicate that while necessary in trace amounts, excessive exposure can lead to neurological issues .

Case Study: Toxicological Evaluation

A comprehensive toxicology study assessed the effects of manganese sulfate monohydrate (a related compound) on rat populations over two years. Results indicated that high doses led to reduced body weight but did not show significant clinical toxicity at lower exposure levels .

常见问题

Q. Basic: What standardized methods are recommended for quantifying manganese(II) sulfate pentahydrate in mixed solutions?

Answer:

- EDTA Titration : Follow standardized protocols (e.g., KS M 8412-2015, HB/Z 5107.14-2004) for continuous determination of manganese sulfate in solutions. Use ammonium buffer (pH 10) and Eriochrome Black T indicator. Mn²⁺ forms a stable complex with EDTA (1:1 molar ratio), with endpoint detection via color change (wine red → blue). Calibrate using certified reference materials to minimize systematic errors .

- Gravimetric Analysis : Precipitate Mn(OH)₂ by adding NH₄OH to acidic solutions, followed by ignition to MnO₂ for gravimetric quantification. Validate against JIS K 8997 specifications for reagent-grade purity .

Q. Basic: How should this compound be stored to prevent hydration state changes during experiments?

Answer:

- Temperature Control : Store at ≤25°C in airtight containers to avoid deliquescence or efflorescence. Elevated temperatures (>30°C) risk partial dehydration to lower hydrates (e.g., tetrahydrate) .

- Moisture Mitigation : Use desiccants (silica gel) in storage environments. For hygroscopic batches, pre-dry samples at 40°C for 2 hours before use in moisture-sensitive reactions .

Q. Advanced: How does the coordination chemistry of Mn²⁺ in sulfate hydrates influence its reactivity in redox catalysis?

Answer:

- Coordination Geometry : Mn²⁺ in the pentahydrate adopts a distorted octahedral geometry, with four H₂O molecules and two sulfate oxygens as ligands. This labile structure facilitates ligand substitution, critical for redox reactions (e.g., superoxide dismutation) .

- Comparative Studies : Mn²⁺’s lower hydration energy (-1845 kJ/mol) compared to Mg²⁺ (-1921 kJ/mol) allows faster ligand exchange, enhancing catalytic turnover in Fenton-like reactions. Validate via cyclic voltammetry in buffered solutions (pH 7.4) .

Q. Advanced: What experimental strategies resolve contradictions in reported thermodynamic stability of manganese sulfate hydrates?

Answer:

- Controlled Dehydration Studies : Use thermogravimetric analysis (TGA) with ramp rates ≤2°C/min to distinguish between pentahydrate → tetrahydrate (30–50°C) and tetrahydrate → monohydrate (80–100°C) transitions. Cross-reference with XRD to confirm phase purity .

- Water Activity Calibration : Employ humidity-controlled chambers to replicate hydration/dehydration equilibria. For example, the pentahydrate stabilizes at water activity (aₐ) >0.7, while lower aₐ favors monohydrate formation .

Q. Basic: How is this compound synthesized with minimal iron impurities for trace-metal studies?

Answer:

- Recrystallization Protocol : Dissolve technical-grade MnSO₄·5H₂O in hot deionized water (60°C), filter through 0.22 µm membranes to remove insoluble Fe(OH)₃, and recrystallize at 4°C. Repeat until ICP-MS confirms Fe <1 ppm .

- Chelation Purification : Add 8-hydroxyquinoline to precipitate residual Fe³⁺ at pH 5.5. Extract with chloroform and re-crystallize MnSO₄·5H₂O .

Q. Advanced: Can Mn²⁺ substitute for Mg²⁺ or Zn²⁺ in metalloenzyme assays, and what are the pitfalls?

Answer:

- Functional Substitution : Mn²⁺ often replaces Mg²⁺ in enzymes like phosphatases due to similar ionic radii (0.83 Å vs. 0.72 Å). However, Mn²⁺’s higher Lewis acidity can alter reaction kinetics. Test via activity assays with incremental Mn²⁺/Mg²⁺ ratios .

- Competitive Inhibition : In Zn²⁺-dependent enzymes (e.g., carbonic anhydrase), Mn²⁺ may act as a non-competitive inhibitor. Use XAS to confirm metal occupancy in active sites .

Q. Basic: What spectroscopic techniques characterize the hydration state of manganese sulfate samples?

Answer:

- Raman Spectroscopy : Identify sulfate symmetric stretching (ν₁ ~980 cm⁻¹) and H₂O bending modes (1630–1680 cm⁻¹). Pentahydrate-specific peaks at 3400 cm⁻¹ (O-H stretching) distinguish it from lower hydrates .

- NMR Relaxometry : Measure ¹H T₁/T₂ relaxation times to quantify bound vs. free water in hydrated crystals. Pentahydrate shows distinct T₁ values (~300 ms) vs. monohydrate (>1000 ms) .

Q. Advanced: How is this compound utilized in synthesizing electrolytic manganese dioxide (EMD) for energy storage?

Answer:

- Electrodeposition : Electrolyze 0.5 M MnSO₄·5H₂O in H₂SO₄ (pH 2) at 95°C with Ti/PbO₂ anodes. Optimize current density (50–100 mA/cm²) to yield γ-MnO₂ (EMD) with >90% Faradaic efficiency. Characterize via BET for high surface area (>150 m²/g) .

- CMD Synthesis : Oxidize MnSO₄·5H₂O with KMnO₄ in HNO₃ to produce chemical manganese dioxide (CMD). Compare EMD and CMD crystallinity using XRD (JCPDS 24-0735) .

相似化合物的比较

Key Properties

- Chemical Formula : MnSO₄·5H₂O

- Molecular Weight : 241.08 g/mol .

- CAS Number : 15244-36-7 .

- Solubility : Highly soluble in water (70 g/100 mL at 70°C) .

- Melting Point : Decomposes at ~27°C upon loss of water molecules .

- Applications :

- Agriculture : Used as a micronutrient in fertilizers to correct manganese deficiencies in crops .

- Industrial : Precursor for electrolytic manganese dioxide (EMD), essential in dry-cell batteries .

- Laboratory : Reagent for analytical chemistry and synthesis (e.g., Tiemann-Reimer solution preparation) .

Comparison with Similar Manganese Sulfate Hydrates

Manganese(II) sulfate exists in multiple hydration states, each with distinct physicochemical properties and applications. Below is a detailed comparison:

Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O)

- Molecular Weight : 169.01 g/mol .

- Density : 2.95 g/cm³ .

- Solubility : 76.2 g/100 mL in water at 25°C .

- Appearance : White to pale pink crystalline powder .

- Applications :

- Safety : Classified as harmful (H373, H411) with environmental toxicity .

Manganese(II) Sulfate Tetrahydrate (MnSO₄·4H₂O)

- Molecular Weight : 223.07 g/mol .

- Density : 2.107 g/cm³ .

- Crystal Structure: Monoclinic .

- Natural Occurrence : Rare mineral ilesite .

- Applications: Intermediate in ore purification processes . Less common in commercial applications due to lower stability compared to mono- and pentahydrates.

Manganese(II) Sulfate Heptahydrate (MnSO₄·7H₂O)

- Molecular Weight : 277.11 g/mol .

- Melting Point : Decomposes at ~27°C (similar to pentahydrate) .

- Applications: Rarely used industrially; occasionally in specialized nutrient formulations . Limited stability under ambient conditions .

Data Table: Comparative Analysis of Manganese Sulfate Hydrates

Key Research Findings

Hydration Stability: The monohydrate is the most commercially prevalent due to its stability during storage and processing. The pentahydrate, however, is favored in humid environments where higher water content prevents premature decomposition .

Bioavailability: In animal feed, the monohydrate and pentahydrate exhibit comparable bioavailability, but the monohydrate is preferred for its lower hygroscopicity .

Industrial Synthesis : The pentahydrate is a critical precursor for EMD production, whereas the anhydrous form is used in high-temperature applications .

准备方法

Direct Reaction of Manganese Metal with Sulfuric Acid

One of the most straightforward methods involves the direct interaction of elemental manganese with dilute sulfuric acid:

$$

\mathrm{Mn (s) + H2SO4 (aq) \rightarrow MnSO4 (aq) + H2 (g)}

$$

- Manganese metal is added gradually to dilute sulfuric acid under controlled temperature conditions.

- The reaction proceeds with the evolution of hydrogen gas.

- The solution containing manganese sulfate is filtered to remove impurities.

- Crystallization of the pentahydrate occurs upon cooling the solution.

- This method is simple but requires careful control of reaction conditions to prevent oxidation or formation of impurities.

- The temperature influences the hydrate form; lower temperatures favor pentahydrate formation.

Oxidation of Manganese Dioxide with Oxalic Acid and Sulfuric Acid

A commonly employed indirect method involves reducing manganese dioxide ($$\mathrm{MnO_2}$$) with oxalic acid, followed by sulfuric acid treatment:

$$

2 \mathrm{MnO2} + 2 \mathrm{H2C2O4} + H2SO4 \rightarrow 2 \mathrm{MnSO4} + 2 \mathrm{CO2} + 2 \mathrm{H_2O}

$$

- Manganese dioxide is suspended in water.

- Oxalic acid is added in small portions with heating and stirring, leading to the formation of manganese oxalate.

- Sulfuric acid is then introduced to convert manganese oxalate into manganese sulfate.

- The solution is filtered and crystallized to obtain manganese sulfate pentahydrate.

- This method is advantageous for producing high-purity manganese sulfate, especially for industrial applications requiring high purity.

- The temperature and pH are critical; maintaining below 26°C favors pentahydrate crystalline formation.

Reaction of Manganese Hydroxide or Hydroxycarbonate with Sulfuric Acid

Another indirect approach involves reacting manganese hydroxide or hydroxycarbonate:

$$

\mathrm{Mn(OH)2 + H2SO4 \rightarrow MnSO4 + 2 H_2O}

$$

$$

\mathrm{Mn(OH)2 + H2SO4 \rightarrow MnSO4 + 2 H_2O}

$$

or

$$

\mathrm{MnCO3(OH)2 + H2SO4 \rightarrow MnSO4 + CO2 + 2 H_2O}

$$

- Manganese hydroxide or hydroxycarbonate is added to dilute sulfuric acid with stirring.

- The reaction produces manganese sulfate and releases carbon dioxide if carbonate is involved.

- The resulting solution is filtered and cooled to crystallize the pentahydrate.

- The pH level influences the hydrate form; addition of sulfuric acid prevents hydrolysis and favors pentahydrate crystallization.

Precipitation and Crystallization

In industrial settings, manganese sulfate solutions are often prepared via leaching of manganese ores or concentrates, followed by purification and crystallization:

| Step | Description |

|---|---|

| Leaching | Manganese ore is leached with sulfuric acid to produce manganese sulfate solution. |

| Purification | Impurities are removed through filtration, precipitation, or ion exchange. |

| Crystallization | The solution is cooled or evaporated to crystallize manganese sulfate pentahydrate. |

- The crystallization temperature influences hydrate formation, with below 26°C favoring pentahydrate.

- Storage conditions and pH control are essential to maintain hydrate stability.

Summary of Preparation Data

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Metal + sulfuric acid | Manganese metal + H₂SO₄ | Room temperature, controlled stirring | Simple, direct | Risk of oxidation, impurity formation |

| Oxidation of MnO₂ + oxalic acid | MnO₂ + oxalic acid + H₂SO₄ | Heating, below 26°C | High purity | Multi-step, requires precise control |

| Hydroxide/hydroxycarbonate + H₂SO₄ | Mn(OH)₂ or MnCO₃(OH)₂ + H₂SO₄ | Stirring, cooling | Suitable for specific precursors | pH-sensitive, hydrate form dependent |

| Leaching of manganese ore | Manganese ore + H₂SO₄ | Industrial scale, temperature control | High yield | Impurity management |

Notes on Hydrate Formation and Stability

Temperature Influence:

Crystals of manganese sulfate pentahydrate form below approximately 26°C. Above this temperature, tetrahydrate forms are favored, which can affect the purity and physical properties of the final product.Storage Conditions: Manganese sulfate pentahydrate is hygroscopic and erodes upon exposure to moisture and air, requiring storage in airtight, dry conditions to maintain stability.

属性

CAS 编号 |

13465-27-5 |

|---|---|

分子式 |

H10MnO9S |

分子量 |

241.08 g/mol |

IUPAC 名称 |

manganese(2+);sulfate;pentahydrate |

InChI |

InChI=1S/Mn.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |

InChI 键 |

SCVOEYLBXCPATR-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

规范 SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。